molecular formula C8H12O2 B13956039 Methyl 5-methyl-2,5-hexadienoate CAS No. 90461-76-0

Methyl 5-methyl-2,5-hexadienoate

Cat. No.: B13956039
CAS No.: 90461-76-0
M. Wt: 140.18 g/mol
InChI Key: HXRKEIRKOSVLQO-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2,5-hexadienoate is an α,β-unsaturated ester characterized by a conjugated diene system (2,5-hexadienoate backbone) and a methyl substituent at the 5-position. Its molecular formula is C₈H₁₂O₂, with a molecular weight of 140.18 g/mol.

Properties

CAS No.

90461-76-0

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl 5-methylhexa-2,5-dienoate

InChI

InChI=1S/C8H12O2/c1-7(2)5-4-6-8(9)10-3/h4,6H,1,5H2,2-3H3

InChI Key

HXRKEIRKOSVLQO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC=CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,5-hexadienoic acid methyl ester typically involves the esterification of 5-Methyl-2,5-hexadienoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In industrial settings, the production of 5-Methyl-2,5-hexadienoic acid methyl ester may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reagents and stringent control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,5-hexadienoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrogenation: Hexanoic acid methyl ester.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

5-Methyl-2,5-hexadienoic acid methyl ester is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Methyl-2,5-hexadienoic acid methyl ester involves its interaction with various molecular targets, primarily through its ester functional group. It can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions . The pathways involved include nucleophilic acyl substitution and ester hydrolysis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and physicochemical properties of methyl 5-methyl-2,5-hexadienoate are influenced by its conjugated diene system and electron-withdrawing ester group. Below is a comparison with compounds featuring similar structural motifs:

Table 1: Structural and Functional Group Comparison
Compound Name Functional Groups Substituent Effects Key Applications
This compound Ester, conjugated diene Electron-withdrawing ester; methyl donor at C5 Organic synthesis, Diels-Alder reactions
Compound 16 (from ) Fluorinated triazole, dioxopyrimidine Strong electron-withdrawing fluorocarbon chains; oxo groups Antiviral agents, click chemistry
1,6-Diisocyanatohexane () Isocyanate groups High reactivity with nucleophiles Polyurethane production
Key Observations:
  • Electron Effects: The ester group in this compound activates the diene for cycloadditions but less so than the oxo groups in compound 16, which enhance electrophilicity .
  • Steric Influence : The methyl group at C5 in the target compound may hinder regioselectivity in reactions compared to compound 16’s linear fluorocarbon chain.
  • Solubility: Fluorinated compounds like compound 16 exhibit lipophilic behavior, whereas this compound is more polar due to the ester group.

Reactivity in Diels-Alder Reactions

Conjugated dienes are critical in Diels-Alder reactions. This compound’s reactivity is compared below with compound 16’s dihydropyrimidinyl moiety:

Table 2: Reactivity Comparison
Parameter This compound Compound 16 (Dihydropyrimidinyl)
Electron Density of Diene Moderate (ester deactivation) High (oxo group activation)
Reaction Rate with Maleic Anhydride Slower Faster
Regioselectivity Influenced by C5 methyl group Directed by sugar-triazole scaffold
Key Findings:
  • Compound 16’s dihydropyrimidinyl moiety reacts faster due to electron-withdrawing oxo groups, whereas the ester group in the target compound reduces electron density, slowing reactivity.
  • Steric effects from the C5 methyl group may lead to less predictable regioselectivity compared to compound 16’s rigid scaffold.

Thermal and Chemical Stability

Fluorinated compounds (e.g., compound 16) exhibit exceptional thermal stability due to strong C–F bonds. In contrast, this compound is prone to hydrolysis under acidic or basic conditions owing to its ester group.

Biological Activity

Methyl 5-methyl-2,5-hexadienoate, also known as methyl 5-methylhexa-2,5-dienoate, is an organic compound characterized by its unique conjugated diene system and an ester functional group. With a molecular formula of C₈H₁₄O₂ and a molecular weight of approximately 140.18 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The conjugated diene system allows the compound to participate in electron transfer reactions, which can modulate enzyme activity and receptor interactions. This modulation is crucial for understanding its therapeutic potential, particularly in anti-inflammatory and antimicrobial applications.

1. Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. Its mechanism likely involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

2. Antimicrobial Effects

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. The specific interaction with microbial enzymes can disrupt their metabolic processes, leading to reduced viability of the microorganisms.

3. Enzyme Interactions

This compound interacts with several enzymes, potentially influencing metabolic pathways. This interaction suggests that the compound could be utilized in drug design targeting specific enzyme systems involved in disease processes.

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Methyl 2,4-hexadienoate Lacks methyl group at the 5-positionLimited anti-inflammatory activity
Methyl 2,5-hexadienoate Lacks conjugated diene systemMinimal enzyme interaction
Methyl 3-methylhexa-2,4-dienoate Different methyl group positioningVarying antimicrobial effects

This compound stands out due to its specific structural features that enhance its reactivity and biological activity compared to these similar compounds.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Anti-inflammatory Effects : A recent study demonstrated that this compound significantly reduces inflammation markers in vitro when tested on human cell lines exposed to inflammatory stimuli. The results indicated a dose-dependent reduction in cytokine levels.
  • Antimicrobial Activity Assessment : Another study evaluated the antimicrobial properties against common bacterial strains such as E. coli and Staphylococcus aureus. The findings revealed that this compound exhibited notable inhibitory effects on bacterial growth at concentrations as low as 100 µg/mL.
  • Enzyme Interaction Study : Research focused on the interaction between this compound and cyclooxygenase (COX) enzymes showed that it could inhibit COX activity effectively, suggesting potential applications in pain management and inflammation control.

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